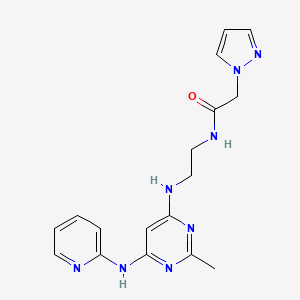

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.402. The purity is usually 95%.

BenchChem offers high-quality N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrosis research. Pyrimidine derivatives, such as the one , have been evaluated for their effectiveness against fibrotic diseases. They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine moieties are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The compound’s structure suggests it could be effective in combating microbial infections, making it a candidate for further study in the development of new antimicrobial agents .

Antiviral Applications

Similarly, compounds with a pyrimidine base have been reported to possess antiviral activities. The subject compound could be part of research efforts to develop new antiviral drugs, particularly as the need for such medications continues to grow .

Antitumor Potential

The pyrimidine core of this compound is also associated with antitumor properties. It could be used in the synthesis of libraries of novel heterocyclic compounds with potential biological activities, including as a treatment for various forms of cancer .

VEGFR-2 and PDGF-β Inhibition

The compound has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet-derived growth factor-β (PDGF-β), which are involved in angiogenesis and cell proliferation. This suggests its potential use in the treatment of diseases where these pathways are dysregulated .

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides have varied medicinal applications, and the compound can be used in the chemodivergent synthesis of these amides. This process is significant in the development of pharmaceutical molecules containing N-(pyridin-2-yl)amides, which have received attention due to their biological properties .

Mecanismo De Acción

Target of Action

Similar compounds such as imatinib, which also contains a pyrimidinylamino moiety, have been found to specifically inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the enzymatic activity of the target protein, thereby affecting the signal transduction cascades it is involved in.

Biochemical Pathways

Given the potential target of tyrosine kinases, it can be inferred that the compound might affect pathways related tocell growth , differentiation , metabolism , and apoptosis . The downstream effects would depend on the specific tyrosine kinase being inhibited and the cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific tyrosine kinase being inhibited. Generally, inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, and an increase in programmed cell death or apoptosis .

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-pyrazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c1-13-22-15(11-16(23-13)24-14-5-2-3-6-18-14)19-8-9-20-17(26)12-25-10-4-7-21-25/h2-7,10-11H,8-9,12H2,1H3,(H,20,26)(H2,18,19,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXRPGCVZIRHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)

![Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2875576.png)

![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

![3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B2875587.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)